molecular formula C22H22O10 B119944 Rheochrysin CAS No. 23451-01-6

Rheochrysin

Cat. No. B119944
CAS RN: 23451-01-6
M. Wt: 446.4 g/mol
InChI Key: POMKXWCJRHNLRP-GABPCYFUSA-N
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Description

Rheochrysin appears to be a compound that interacts with biological systems, as evidenced by a study examining its interaction with bovine serum albumin (BSA). The study found that rheochrysin and BSA form an electrochemically inactive supermolecular compound, indicating a potential for complex formation with proteins .

Synthesis Analysis

While there is no direct synthesis of rheochrysin reported in the provided papers, related synthetic methods can be inferred. For instance, a rhodamine-based molecule, Rh-OH, was synthesized and exhibited reversible mechanochromic luminescent character . This suggests that the synthesis of complex organic molecules like rheochrysin could involve multi-step organic reactions, possibly including condensation reactions similar to those used in the preparation of polymer films with embedded Rh-OH .

Molecular Structure Analysis

The molecular structure of rheochrysin is not directly discussed in the provided papers. However, studies on similar compounds, such as the crystal structure of a Bence-Jones protein fragment named Rhe, reveal that such molecules can have intricate structures with significant conformational variability . This implies that rheochrysin may also have a complex structure, potentially influencing its interaction with other molecules .

Chemical Reactions Analysis

The interaction between rheochrysin and BSA suggests that rheochrysin can participate in chemical reactions leading to the formation of supermolecular structures. The electrochemical study showed that the presence of BSA affects the redox peak current of rheochrysin, which is indicative of a chemical interaction between the two .

Physical and Chemical Properties Analysis

The physical and chemical properties of rheochrysin are not detailed in the provided papers. However, the interaction with BSA and the formation of a supermolecular compound suggest that rheochrysin has specific electrochemical properties that facilitate its interaction with proteins . Additionally, the study of hydroxyanthraquinones and cinnamic acid from Rheum officinale Baill. indicates that compounds isolated from similar sources can have well-defined physical and chemical properties, such as high purity and specific NMR characteristics .

Relevant Case Studies

A relevant case study involving a compound from a similar source is the metabolism of rhaponticin and chrysophanol 8-o-beta-D-glucopyranoside by human intestinal bacteria, which are metabolized into compounds with anti-allergic actions . This suggests that rheochrysin, if structurally similar, could also undergo metabolic transformations leading to bioactive metabolites with potential health benefits .

Scientific Research Applications

  • Pest Repellent in Agriculture :

    • Rheochrysin, in various forms (e.g., oil, crushed leaves, or extracts), has been studied for its effectiveness as a repellent against grain pests. In particular, essential oil of cloves, which contains rheochrysin, has shown significant potential in reducing grain mass loss caused by pests (Romadina & Ромадина, 2013).
  • Pharmacological Properties :

    • Chrysophanol, a component of Rheochrysin, is noted for its anti-inflammatory, anti-cancer, and anti-depressive effects, as well as neuroprotective properties. It regulates various signaling pathways and has been a subject of pharmacokinetic studies to assess its bioavailability (Su et al., 2020).
  • Tissue Distribution and Pharmacokinetics :

    • Studies have investigated the distribution and pharmacokinetics of anthraquinones, including Rheochrysin, in medicinal herbs like Rheum palmatum. These studies are crucial for understanding the metabolic pathways and therapeutic potential of Rheochrysin and related compounds (Shia et al., 2011).
  • Antioxidant Activity :

    • Rheochrysin and its derivatives have been studied for their antioxidant properties. For instance, in a study on Rheum emodi, chrysophanol, a major constituent, showed significant antioxidant activity, reinforcing the therapeutic potential of Rheochrysin in various diseases (Mishra et al., 2014).
  • Therapeutic Uses in Traditional Medicine :

    • Rheochrysin compounds have been traditionally used in various forms of medicine, such as diuretic, liver stimulant, and antitumor treatments. The presence of anthraquinone derivatives in Rheochrysin suggests its potential in treating a range of disorders (Zargar et al., 2011).
  • Quantitative Analysis in Medicinal Plant Extracts :

    • A study developed a method for analyzing chrysophanol, a constituent of Rheochrysin, in Rheum emodi, highlighting the importance of precise and reliable analytical methods in research and therapeutic applications (Kumar et al., 2002).
  • Anticancer and Estrogenic Activities :

    • Research on Rheum undulatum, containing Rheochrysin, indicated potential estrogenic and breast cancer inhibitory activities. The study focused on isolating chemical constituents with these properties, contributing to our understanding of Rheochrysin's role in cancer therapy (Lee et al., 2018).

Future Directions

The future directions of Rheochrysin research could involve further exploration of its potential as a RIPK1 inhibitor . Additionally, the use of Rheochrysin in the treatment of diseases like Rheumatoid Arthritis could be a potential area of future research .

properties

IUPAC Name

1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMKXWCJRHNLRP-DQMLXFRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157843
Record name Rheochrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rheochrysin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Rheochrysin

CAS RN

23451-01-6, 1329-27-7, 29013-18-1
Record name Physcion 8-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23451-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rheochrysin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthraglycoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rheochrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rheochrysin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 °C
Record name Rheochrysin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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